molecular formula C9H6F2N2 B2887589 6,7-Difluoroisoquinolin-3-amine CAS No. 1204701-66-5

6,7-Difluoroisoquinolin-3-amine

Cat. No.: B2887589
CAS No.: 1204701-66-5
M. Wt: 180.158
InChI Key: FXXYQSGVMBKUFU-UHFFFAOYSA-N
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Description

6,7-Difluoroisoquinolin-3-amine is a fluorinated isoquinoline derivative featuring fluorine atoms at positions 6 and 7 of the isoquinoline scaffold and an amine group at position 2. Isoquinolines are heterocyclic aromatic compounds with a wide range of applications in medicinal chemistry, particularly in kinase inhibition and anticancer drug development. Fluorination at strategic positions is a common strategy to enhance metabolic stability, bioavailability, and target binding affinity due to fluorine’s electronegativity and small atomic radius .

Properties

IUPAC Name

6,7-difluoroisoquinolin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2N2/c10-7-1-5-3-9(12)13-4-6(5)2-8(7)11/h1-4H,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXXYQSGVMBKUFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(N=CC2=CC(=C1F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Difluoroisoquinolin-3-amine typically involves the introduction of fluorine atoms into the isoquinoline ring. One common method is the nucleophilic substitution of halogen atoms with fluorine. For example, 6,7-difluoroisoquinoline can be synthesized by the nucleophilic fluoro-dechlorination of 5,6,7,8-tetrachloroisoquinoline .

Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions using fluorinating agents such as potassium fluoride or cesium fluoride under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 6,7-Difluoroisoquinolin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6,7-Difluoroisoquinolin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated heterocycles.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor antagonists.

    Industry: Utilized in the development of materials with unique electronic and optical properties

Mechanism of Action

The mechanism of action of 6,7-Difluoroisoquinolin-3-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent cell death. This mechanism is similar to that of fluoroquinolone antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Fluoro vs. Chloro vs. Methoxy

The substitution pattern on the isoquinoline/quinoline scaffold significantly influences electronic properties and biological activity. Below is a comparison of key analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference CAS/ID
6,7-Difluoroisoquinolin-3-amine 6,7-F; 3-NH₂ C₉H₆F₂N₂ 180.15 (calculated) Hypothesized kinase inhibition Not explicitly listed
6,7-Dichloroisoquinolin-1(2H)-one 6,7-Cl; 1-ketone C₉H₅Cl₂NO 230.06 Intermediate in organic synthesis 948294-36-8
6,7-Difluoro-1H-indazol-3-amine 6,7-F; indazole scaffold C₇H₅F₂N₃ 169.13 Potential kinase inhibitor 706805-37-0
6,7-Dimethoxyquinolin-4-amine 6,7-OCH₃; 4-NH₂ C₁₁H₁₂N₂O₂ 204.23 Antimalarial/anticancer research 13425-92-8
6,7-Dichloroquinoxaline 6,7-Cl; quinoxaline scaffold C₈H₄Cl₂N₂ 203.04 Electron-deficient scaffold 19853-64-6
Key Observations:
  • Fluorine vs. Chlorine : Fluorine’s electronegativity enhances hydrogen bonding and metabolic stability compared to chlorine, which is bulkier and may induce steric hindrance .
  • Scaffold Differences: Isoquinoline (benzopyridine) vs. indazole (benzodiazole) vs. quinoxaline (diazanaphthalene) scaffolds alter π-π stacking and binding pocket interactions.
  • Amine Position: The 3-amine in isoquinoline derivatives may target different kinase domains compared to 4-amine in quinolines .
6,7-Difluoro-1H-indazol-3-amine (CAS 706805-37-0)

This compound, structurally distinct from isoquinoline due to its indazole core, is hypothesized to inhibit kinases such as JAK2 or EGFR. Its fluorine atoms likely improve cellular permeability and reduce oxidative metabolism .

6,7-Dichloroquinoline Derivatives

Chlorinated analogs (e.g., 6,7-dichloroquinoxaline) are often used as intermediates in synthesizing antimalarials or antivirals. Chlorine’s electron-withdrawing effects enhance electrophilicity, making these compounds reactive in cross-coupling reactions .

6,7-Dimethoxyquinolin-4-amine (CAS 13425-92-8)

Methoxy groups increase lipophilicity and may enhance blood-brain barrier penetration. This compound has been explored in antimalarial research due to structural similarity to chloroquine .

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